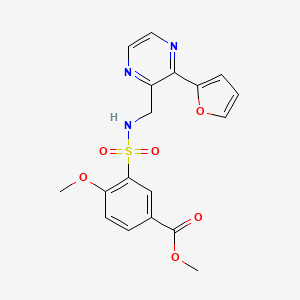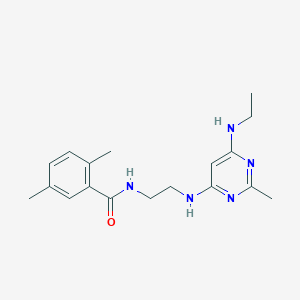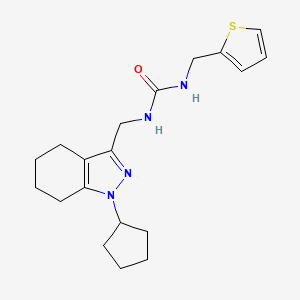
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemical Studies and Heterocyclic Synthesis
Urea and thiourea derivatives are pivotal in stereochemical studies and the synthesis of saturated heterocycles. For instance, research on urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols with phenyl isocyanate has contributed to understanding the stereochemical outcomes of heterocyclic ring closures. These compounds exhibit remarkable reactivity, forming 1,3-heterocycles with specific configurations, demonstrating the utility of urea derivatives in synthesizing complex heterocyclic structures with controlled stereochemistry (F. Fülöp, G. Bernáth, & P. Sohár, 1985).
Antimicrobial and Anticancer Activity
Thiourea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, showing that modifications in the spacer length and conformational flexibility can lead to compounds with high inhibitory activities. This research underscores the potential of urea and thiourea derivatives in developing new therapeutic agents (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995). Furthermore, novel urea derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines, indicating their potential as antimicrobial and anticancer agents (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, & Karunakar rao Kudle, 2017).
Synthetic Methodologies and Chemical Transformations
Urea and thiourea derivatives are instrumental in synthetic methodologies, including the development of cyclization reactions to produce heterocyclic compounds. For example, research into the transformation of thiourea derivatives into oxazaphospholines illustrates the versatility of these compounds in synthesizing phosphorus-containing heterocycles, contributing to the diversity of synthetic routes available for producing complex organic molecules (N. Khailova, N. Krepysheva, G. M. Saakyan, et al., 2002).
Cytokinin-like Activity and Plant Morphogenesis
Certain urea derivatives exhibit cytokinin-like activity, significantly influencing plant cell division and differentiation. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have demonstrated their efficacy in in vitro plant morphogenesis, highlighting the potential of urea derivatives in agriculture and plant biology research (A. Ricci & C. Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c24-19(20-12-15-8-5-11-25-15)21-13-17-16-9-3-4-10-18(16)23(22-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXAZUZASSXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

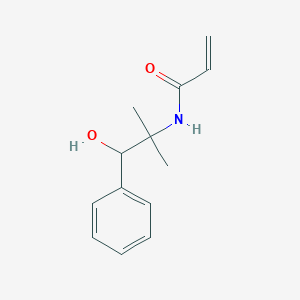
![5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)
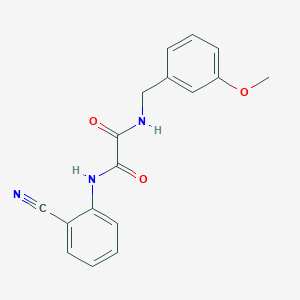

![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)
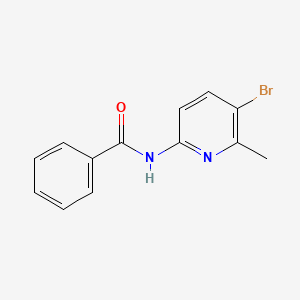
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)
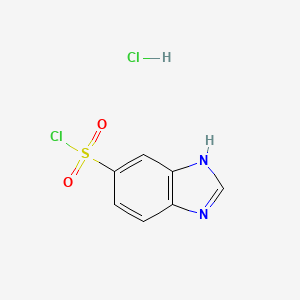

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)
